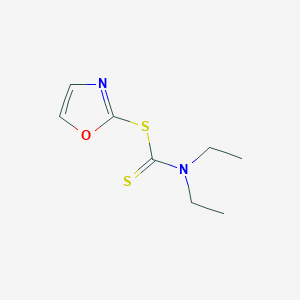![molecular formula C6H7NO5S B12911810 Furan, 2-[(methylsulfonyl)methyl]-5-nitro- CAS No. 39272-73-6](/img/structure/B12911810.png)
Furan, 2-[(methylsulfonyl)methyl]-5-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Methylsulfonyl)methyl)-5-nitrofuran is an organic compound that features a furan ring substituted with a nitro group and a methylsulfonylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Methylsulfonyl)methyl)-5-nitrofuran typically involves the nitration of a furan derivative followed by the introduction of the methylsulfonylmethyl group. One common method involves the nitration of 2-methylfuran to yield 2-methyl-5-nitrofuran. This intermediate is then subjected to a sulfonylation reaction using methylsulfonyl chloride in the presence of a base such as triethylamine to produce the desired compound.
Industrial Production Methods
Industrial production of 2-((Methylsulfonyl)methyl)-5-nitrofuran would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-((Methylsulfonyl)methyl)-5-nitrofuran can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, particularly at the positions adjacent to the oxygen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: The major product would be the corresponding nitro or amino derivative.
Reduction: The major product would be 2-((Methylsulfonyl)methyl)-5-aminofuran.
Substitution: The major products would be halogenated derivatives of the furan ring.
Applications De Recherche Scientifique
2-((Methylsulfonyl)methyl)-5-nitrofuran has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as antimicrobial or anticancer agents.
Medicine: It could be explored for its pharmacological properties, particularly in drug development.
Industry: It may be used in the production of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-((Methylsulfonyl)methyl)-5-nitrofuran would depend on its specific application. In a biological context, it could interact with cellular targets such as enzymes or receptors, leading to a biological response. The nitro group could undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-5-nitrofuran: Lacks the methylsulfonylmethyl group, making it less versatile in terms of chemical reactivity.
5-Nitrofurfural: Contains an aldehyde group instead of the methylsulfonylmethyl group, leading to different reactivity and applications.
2-((Methylsulfonyl)methyl)-furan: Lacks the nitro group, which significantly alters its chemical and biological properties.
Uniqueness
2-((Methylsulfonyl)methyl)-5-nitrofuran is unique due to the presence of both the nitro and methylsulfonylmethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
39272-73-6 |
|---|---|
Formule moléculaire |
C6H7NO5S |
Poids moléculaire |
205.19 g/mol |
Nom IUPAC |
2-(methylsulfonylmethyl)-5-nitrofuran |
InChI |
InChI=1S/C6H7NO5S/c1-13(10,11)4-5-2-3-6(12-5)7(8)9/h2-3H,4H2,1H3 |
Clé InChI |
ONXLQCUJQCOECR-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)CC1=CC=C(O1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



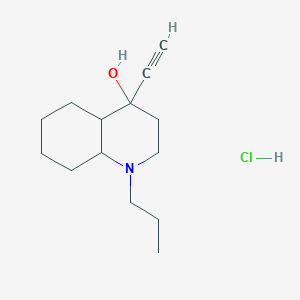

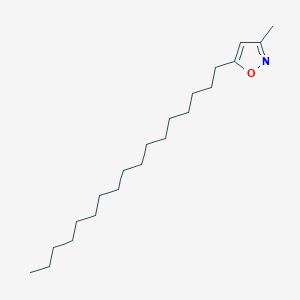
![5-Ethoxy-2-[1-(methylsulfanyl)ethyl]pyrimidin-4(3H)-one](/img/structure/B12911746.png)
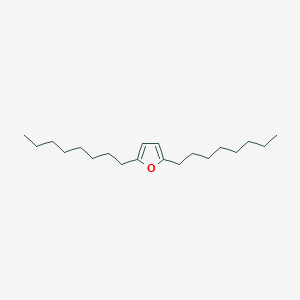
![2H-[1,2,3]Triazolo[4,5-b]pyrazine](/img/structure/B12911760.png)
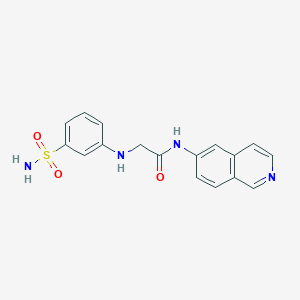

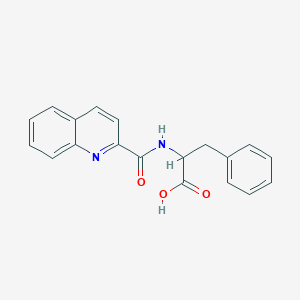
![1H-Imidazo[4,5-d]-1,2,3-triazine, 4-bromo-](/img/structure/B12911800.png)
![3-Isoxazolecarboxamide, N-hydroxy-5-[[(4-methylphenyl)thio]methyl]-](/img/structure/B12911804.png)

